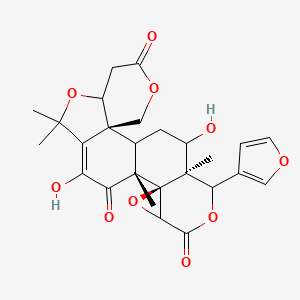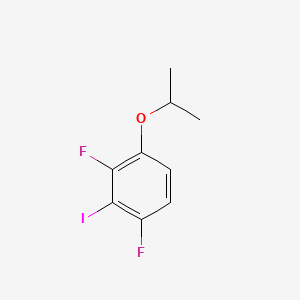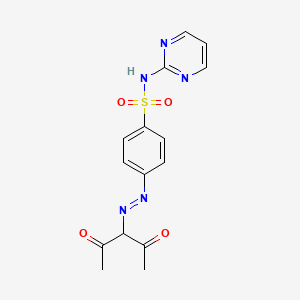![molecular formula C18H19Cl2NO2 B14012930 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid CAS No. 13196-60-6](/img/structure/B14012930.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves the reaction of chlorambucil with various nucleosides at physiological pH. The reactions are typically followed by High-Performance Liquid Chromatography (HPLC) and analyzed using HPLC/MS and/or proton nuclear magnetic resonance (1H-NMR) techniques . Industrial production methods often involve the use of inorganic bases such as sodium carbonate or organic bases like triethylamine .
Chemical Reactions Analysis
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid undergoes several types of chemical reactions, including hydrolysis and nucleophilic substitution. The compound reacts with various heteroatoms of nucleosides to form a series of products. The principal reaction sites with nucleosides are N(1), N(7), and N(3) . Common reagents used in these reactions include cacodylic acid and various nucleosides. Major products formed from these reactions include hydrolysis products and nucleoside adducts .
Scientific Research Applications
This compound has extensive applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used as a metabolite in the study of the anticancer agent chlorambucil. Research has shown that it reacts with 2’-deoxyribonucleosides, which is crucial for understanding its cytotoxic and mutagenic properties . Additionally, it is used in the evaluation of the efficacy and bioavailability of chlorambucil in clinical settings .
Mechanism of Action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid involves its decomposition in aqueous solutions through an intramolecular attack of the unprotonated nitrogen to form an aziridinium ion intermediate. This intermediate then undergoes nucleophilic attack by external nucleophiles . The compound exerts its effects by alkylating DNA, leading to DNA fragmentation, cross-linking, and mispairing of nucleotides, which ultimately results in cytotoxicity .
Comparison with Similar Compounds
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid is similar to other nitrogen mustards, such as chlorambucil. it is more hydrolytically stable and has a different product distribution in plasma compared to chlorambucil . Other similar compounds include melphalan and cyclophosphamide, which also function as alkylating agents in cancer treatment .
Properties
CAS No. |
13196-60-6 |
|---|---|
Molecular Formula |
C18H19Cl2NO2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetic acid |
InChI |
InChI=1S/C18H19Cl2NO2/c19-10-12-21(13-11-20)16-8-6-15(7-9-16)17(18(22)23)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) |
InChI Key |
USFBFTWFQQNCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-chloro-2-methylbenzo[d]thiazole](/img/structure/B14012849.png)


![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)
![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)

![2-[(2-methyl-3H-thiophen-2-yl)oxy]acetonitrile](/img/structure/B14012900.png)




![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)

